molecular formula C6H3Cl3O3S B058120 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride CAS No. 23378-88-3

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Cat. No. B058120
M. Wt: 261.5 g/mol
InChI Key: KXFQRJNVGBIDHA-UHFFFAOYSA-N
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Patent
US04556733

Procedure details

Molten 2,4-dichlorophenol (164.27 g) was added to 332 ml of chlorosulfonic acid at 36°-40° C. over one and one-half hours. After a 10 minute hold period at 38°-40° C. the reaction mixture was cooled to 24° C. and held for 1 hour. This solution was then pumped into 500 ml of water which had been cooled to 5° C. External cooling was required to maintain the quench slurry at 60° C. Once the quench was complete, the slurry was cooled to 45° C. and the agitation was stopped to allow the solids to settle. Using a dipstick, 380 ml of supernatent was removed. This volume was replaced with 180 ml H2O and 200 ml CH2Cl2. The organic layer was separated and a second 50 ml wash with CH2Cl2 was obtained and combined with the first to provide 340 ml, 489 g of a 40.3% solution of (C) in CH2Cl2 (81% yield).
Quantity
164.27 g
Type
reactant
Reaction Step One
Quantity
332 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
40.3%
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>O>[OH:9][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([Cl:8])=[CH:5][C:4]=1[S:11]([Cl:10])(=[O:13])=[O:12].[CH2:6]([Cl:8])[Cl:10]

Inputs

Step One
Name
Quantity
164.27 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
332 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
External cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the quench slurry at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to 45° C.
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
a second 50 ml wash with CH2Cl2
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40.3%
Name
Type
product
Smiles
OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl
Name
Type
product
Smiles
C(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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